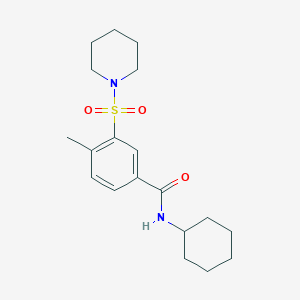
N-cyclohexyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, a methyl group, and a piperidine-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, while the piperidine-1-sulfonyl group is added via a sulfonylation reaction. The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)aniline
- N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)phenylacetamide
- N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzoate
Uniqueness
N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine-1-sulfonyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H28N2O3S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N-cyclohexyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H28N2O3S/c1-15-10-11-16(19(22)20-17-8-4-2-5-9-17)14-18(15)25(23,24)21-12-6-3-7-13-21/h10-11,14,17H,2-9,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
SJEJLXFLDJTETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
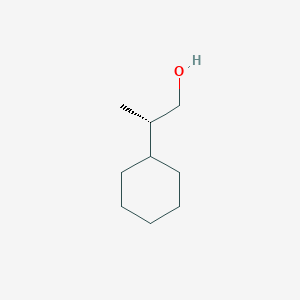
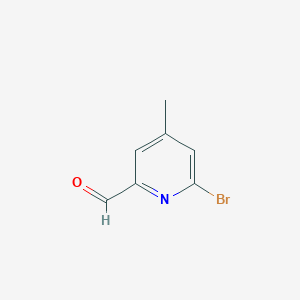
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
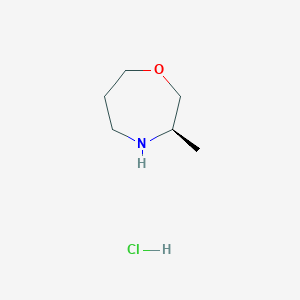
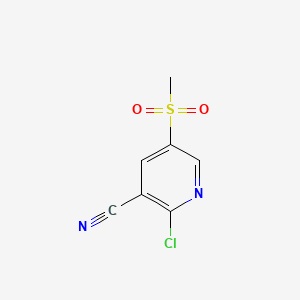
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
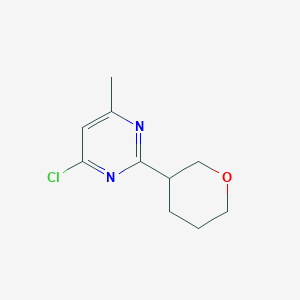
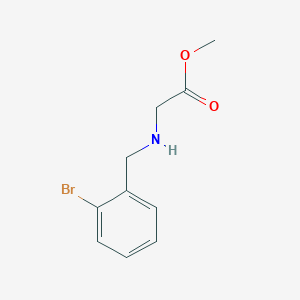
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
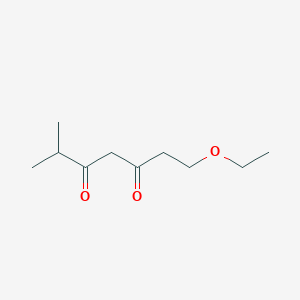
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)

